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Abstract
Nevanimibe (formerly known as ATR-101 or PD-132301) is a potent and selective inhibitor of

Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-Acyltransferase 1

(SOAT1).[1][2] This enzyme plays a pivotal role in cellular cholesterol homeostasis by

catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid

droplets.[3][4] By inhibiting ACAT1, nevanimibe disrupts this process, leading to a decrease in

the intracellular pool of cholesteryl esters. This mechanism of action has significant implications

for steroidogenesis and has been explored in clinical trials for conditions characterized by

adrenal steroid excess, such as congenital adrenal hyperplasia (CAH) and adrenocortical

carcinoma (ACC).[5][6] This technical guide provides an in-depth overview of nevanimibe's

mechanism of action, its role in cholesterol esterification, a summary of key quantitative data

from clinical studies, and detailed experimental protocols relevant to its evaluation.

Introduction to Nevanimibe and Cholesterol
Esterification
Cholesterol is an essential component of cell membranes and a precursor for the synthesis of

steroid hormones and bile acids.[7] However, excess free cholesterol can be toxic to cells. The

esterification of cholesterol by ACAT enzymes is a critical mechanism for storing cholesterol in

a neutral, non-toxic form within lipid droplets.[3] There are two isoforms of ACAT: ACAT1 and
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ACAT2. ACAT1 is ubiquitously expressed in various tissues, including the adrenal glands and

macrophages, while ACAT2 is primarily found in the intestines and liver.[8][9]

Nevanimibe is a selective inhibitor of ACAT1, with significantly less activity against ACAT2.[1]

[10] This selectivity is crucial for its targeted therapeutic effects. In the adrenal cortex, the

synthesis of steroid hormones is dependent on a readily available pool of cholesterol, which is

largely supplied by the hydrolysis of cholesteryl esters stored in lipid droplets. By inhibiting

ACAT1, nevanimibe reduces the formation and storage of these cholesteryl esters, thereby

limiting the substrate available for steroidogenesis.[5][6] At higher concentrations, the inhibition

of ACAT1 can lead to an accumulation of free cholesterol, triggering apoptosis in adrenocortical

cells.[6][11]

Mechanism of Action of Nevanimibe
Nevanimibe's primary mechanism of action is the competitive inhibition of the ACAT1 enzyme.

This inhibition prevents the transfer of a fatty acyl group from acyl-coenzyme A (acyl-CoA) to

the hydroxyl group of cholesterol, the final step in the formation of a cholesteryl ester.[2]

The consequences of ACAT1 inhibition by nevanimibe are twofold:

Inhibition of Steroidogenesis: In steroidogenic tissues like the adrenal cortex, the decreased

availability of cholesteryl esters curtails the production of all three classes of adrenal

steroids: mineralocorticoids, glucocorticoids, and androgens.[6] This has been the basis for

its investigation in CAH, a condition characterized by excessive androgen production.[6]

Induction of Apoptosis: At higher doses, the build-up of unesterified cholesterol due to ACAT1

blockade can induce endoplasmic reticulum stress and ultimately lead to programmed cell

death (apoptosis).[6] This cytotoxic effect has been explored as a potential treatment for

adrenocortical carcinoma.[5][11]

Figure 1: Mechanism of action of nevanimibe in adrenocortical cells.

Quantitative Data from Preclinical and Clinical
Studies
Nevanimibe has been evaluated in both preclinical models and human clinical trials. The

following tables summarize the key quantitative findings.
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Table 1: In Vitro Efficacy of Nevanimibe
Parameter Value Cell Line/System Reference

ACAT1 EC50 9 nM Human ACAT1 [1]

ACAT2 EC50 368 nM Human ACAT2 [1]

Table 2: Phase 2 Study of Nevanimibe in Congenital
Adrenal Hyperplasia (NCT02804178)

Parameter Details Reference

Study Design
Multicenter, single-blind, dose-

titration study
[1][6]

Patient Population

10 adults with classic 21-

hydroxylase deficiency and

poor disease control

[1][6]

Dose Levels (twice daily)
125 mg, 250 mg, 500 mg, 750

mg, 1000 mg
[1][6]

Primary Endpoint

Reduction of 17-

hydroxyprogesterone (17-

OHP) to ≤ 2 times the upper

limit of normal (ULN)

[1][6]

Key Efficacy Results

- 2 out of 10 subjects met the

primary endpoint. - 5 other

subjects experienced a 27-

72% decrease in 17-OHP

during treatment.

[1][6]

Adverse Events

Most common were

gastrointestinal (30% of

subjects).

[1][6]

A subsequent Phase 2b study in CAH (NCT03669549) was terminated, and investment in

nevanimibe for this indication was discontinued.
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Table 3: Phase 1 Study of Nevanimibe in Adrenocortical
Carcinoma (NCT01898715)

Parameter Details Reference

Study Design
Multicenter, open-label, dose-

escalation study
[5][11]

Patient Population

63 patients with metastatic

adrenocortical carcinoma who

had failed prior systemic

chemotherapy

[5][11]

Dose Range
1.6 mg/kg/day to 158.5

mg/kg/day
[5]

Primary Outcome Safety and tolerability [5][11]

Key Efficacy Results

- No complete or partial

responses were observed. - 13

of 48 (27%) patients who had

imaging at 2 months showed

stable disease. - 4 of these

patients had stable disease for

over 4 months.

[5]

Adverse Events

Most common were

gastrointestinal disorders

(76%), including diarrhea

(44%) and vomiting (35%).

[5]

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

nevanimibe and its effects on cholesterol esterification.

In Vitro ACAT1 Inhibition Assay (Microsomal Assay)
This protocol describes a common method for determining the inhibitory activity of a compound

against ACAT1 using a microsomal fraction from a cell line or tissue known to express the
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enzyme.

Preparation

Assay

Analysis

1. Prepare Microsomal Fraction
(from ACAT1-expressing cells/tissue)

2. Quantify Protein Concentration
(e.g., Bradford assay)

3. Set up Reaction Mixture:
- Microsomal protein

- Assay buffer
- Various concentrations of Nevanimibe (or vehicle)

4. Pre-incubate at 37°C

5. Initiate Reaction with
[14C]oleoyl-CoA

6. Incubate at 37°C

7. Stop Reaction
(e.g., add chloroform:methanol)

8. Extract Lipids

9. Separate Lipids by
Thin-Layer Chromatography (TLC)

10. Scrape Cholesteryl Ester Band and
Quantify Radioactivity
(Scintillation Counting)

11. Calculate % Inhibition and EC50
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Figure 2: Experimental workflow for an in vitro ACAT1 inhibition assay.

Methodology:

Preparation of Microsomes:

Homogenize ACAT1-expressing cells or tissues in an appropriate buffer.

Perform differential centrifugation to isolate the microsomal fraction.

Resuspend the microsomal pellet in a suitable buffer and determine the protein

concentration.

ACAT1 Inhibition Assay:

In a reaction tube, combine the microsomal protein, assay buffer, and varying

concentrations of nevanimibe (or vehicle control).

Pre-incubate the mixture at 37°C.

Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [1-14C]oleoyl-

CoA.

Incubate the reaction at 37°C for a defined period.

Terminate the reaction by adding a solvent mixture (e.g., chloroform:methanol).

Quantification of Cholesteryl Esters:

Extract the lipids from the reaction mixture.

Separate the different lipid species using thin-layer chromatography (TLC).

Identify and scrape the band corresponding to cholesteryl esters.

Quantify the amount of radioactivity in the scraped band using liquid scintillation counting.

Data Analysis:
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Calculate the percentage of ACAT1 inhibition for each concentration of nevanimibe
compared to the vehicle control.

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of

the nevanimibe concentration.

Measurement of Cholesteryl Esters in Cultured Cells
This protocol outlines a method to quantify the levels of free cholesterol and cholesteryl esters

in cultured cells following treatment with a compound like nevanimibe.

Methodology:

Cell Culture and Treatment:

Plate cells in a suitable culture dish and allow them to adhere.

Treat the cells with various concentrations of nevanimibe or vehicle control for the desired

duration.

Lipid Extraction:

Wash the cells with phosphate-buffered saline (PBS).

Lyse the cells and extract the total lipids using a solvent system such as

chloroform:methanol.

Quantification:

For Total Cholesterol: Evaporate the solvent and resuspend the lipid extract in an assay

buffer. Use a commercial cholesterol quantification kit that includes cholesterol esterase to

measure the total cholesterol content (free cholesterol + cholesterol from hydrolyzed

cholesteryl esters).

For Free Cholesterol: Follow the same procedure as for total cholesterol but use a

reaction mixture from the kit that does not contain cholesterol esterase.
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Calculation of Cholesteryl Esters: Subtract the amount of free cholesterol from the total

cholesterol to determine the amount of cholesterol present as cholesteryl esters.

Alternative advanced methods for quantification include Gas Chromatography-Mass

Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for more

detailed analysis of different cholesteryl ester species.

Quantification of 17-Hydroxyprogesterone (17-OHP) and
Androstenedione in Human Plasma
This protocol describes the quantification of key steroid hormones in plasma samples from

clinical trials using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is

the gold standard for steroid hormone measurement.
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1. Collect Plasma Samples from Patients

2. Add Internal Standard
(deuterated steroids)

3. Protein Precipitation
(e.g., with methanol)

4. Centrifugation

5. Transfer Supernatant

6. Liquid Chromatography (LC)
(Separation of steroids)

7. Tandem Mass Spectrometry (MS/MS)
(Detection and Quantification)

8. Data Analysis and
Concentration Calculation

Click to download full resolution via product page

Figure 3: Workflow for the quantification of steroid hormones by LC-MS/MS.

Methodology:
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Sample Preparation:

Thaw plasma samples.

To a known volume of plasma, add an internal standard solution containing stable isotope-

labeled versions of the analytes (e.g., d8-17-OHP, d7-androstenedione).

Precipitate the plasma proteins by adding a solvent like methanol or acetonitrile.

Centrifuge the samples to pellet the precipitated proteins.

Transfer the supernatant containing the steroids to a clean tube.

LC-MS/MS Analysis:

Inject the supernatant into a liquid chromatography system.

Separate the different steroid hormones based on their retention times on the LC column.

The eluent from the LC column is introduced into a tandem mass spectrometer.

The mass spectrometer is set to detect the specific mass-to-charge ratios of the parent

and fragment ions for each steroid and its corresponding internal standard.

Data Analysis:

Quantify the amount of each steroid by comparing the peak area of the endogenous

steroid to that of its known-concentration internal standard.

Calculate the final concentration of each steroid in the original plasma sample.

Conclusion
Nevanimibe is a selective ACAT1 inhibitor that effectively reduces cholesterol esterification.

This mechanism has direct implications for adrenal steroidogenesis and cell survival, making it

a molecule of interest for adrenal-related disorders. While clinical trials in adrenocortical

carcinoma and congenital adrenal hyperplasia have shown some biological activity, the overall

clinical efficacy has been limited, leading to the discontinuation of its development for CAH.
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Nevertheless, the study of nevanimibe has provided valuable insights into the role of ACAT1 in

adrenal physiology and pathology. The experimental protocols detailed in this guide provide a

framework for the continued investigation of ACAT1 inhibitors and their potential therapeutic

applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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